molecular formula C12H17ClN2O5S B5440554 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide

Cat. No.: B5440554
M. Wt: 336.79 g/mol
InChI Key: FITMSGGNGNGHQB-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a methoxyethylsulfamoyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyethylamine to form the corresponding phenoxy intermediate.

    Sulfonamide formation: The phenoxy intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Acetamide formation: Finally, the sulfonamide intermediate is reacted with N-methylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methoxy-N-methylacetamide: This compound shares a similar structure but lacks the phenoxy and sulfonamide groups.

    2-chloro-4-nitrophenol: This compound is a precursor in the synthesis of the target compound and shares the chloro-substituted phenol structure.

Uniqueness

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O5S/c1-14-12(16)8-20-11-4-3-9(7-10(11)13)21(17,18)15-5-6-19-2/h3-4,7,15H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITMSGGNGNGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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